molecular formula C14H14ClNOS B13737031 10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate CAS No. 16946-57-9

10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate

Cat. No.: B13737031
CAS No.: 16946-57-9
M. Wt: 279.8 g/mol
InChI Key: XRRKWCPTCNWRBY-UHFFFAOYSA-N
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Description

10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate is a chemical compound that belongs to the class of dibenzothiepin derivatives. These compounds are known for their diverse pharmacological activities, including antiviral, anti-inflammatory, and antidepressant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dibenzo[b,f]thiepin with amines in the presence of reducing agents . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different pharmacological properties .

Scientific Research Applications

10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,11-Dihydro-11-aminodibenzo(b,f)thiepin-10-ol hydrochloride hydrate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to inhibit viral replication and interact with dopamine receptors makes it a valuable compound for further research and potential therapeutic applications .

Properties

CAS No.

16946-57-9

Molecular Formula

C14H14ClNOS

Molecular Weight

279.8 g/mol

IUPAC Name

(5-hydroxy-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)azanium;chloride

InChI

InChI=1S/C14H13NOS.ClH/c15-13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(13)16;/h1-8,13-14,16H,15H2;1H

InChI Key

XRRKWCPTCNWRBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(C3=CC=CC=C3S2)O)[NH3+].[Cl-]

Origin of Product

United States

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